

Technical Guide: 3-(3-Bromophenyl)pyridine (CAS: 4422-32-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-(3-Bromophenyl)pyridine**, a versatile heterocyclic building block crucial in materials science and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications.

Core Compound Properties

3-(3-Bromophenyl)pyridine is an aromatic organic compound valued for its unique structure, which incorporates both a pyridine ring and a brominated phenyl ring. This bifunctional nature makes it an excellent substrate for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Physicochemical Data

The key physicochemical properties of **3-(3-Bromophenyl)pyridine** are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Reference(s)
CAS Number	4422-32-6	[General]
Molecular Formula	C ₁₁ H ₈ BrN	[1][2]
Molecular Weight	234.09 g/mol	[1][2]
Appearance	Light yellow to orange clear liquid	[1]
Boiling Point	~321 °C	[1]
Density	~1.426 - 1.47 g/cm ³	[1]
Refractive Index	~1.642 - 1.646	[1]
Flash Point	148 °C	[1]
pKa (Predicted)	4.78 ± 0.10	[General]

Spectroscopic Profile

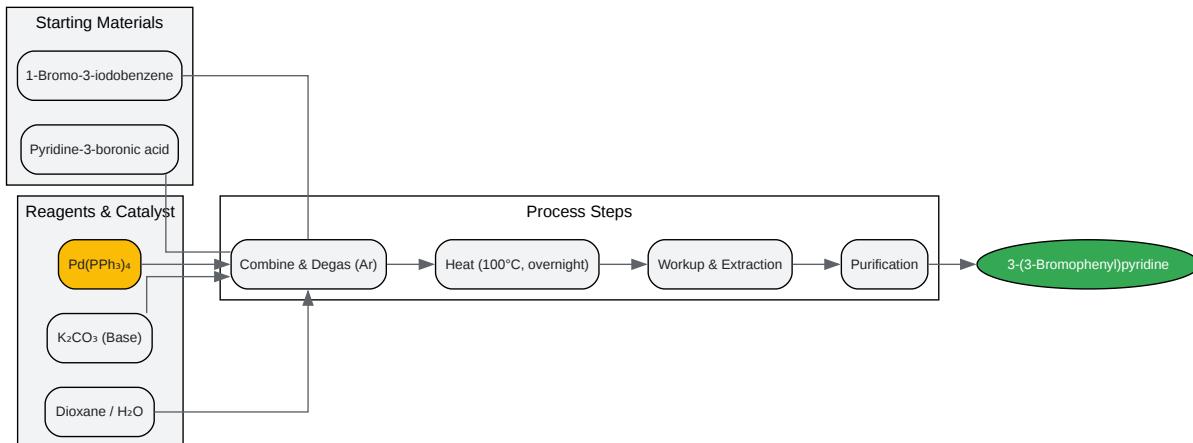
The following table summarizes the characteristic spectroscopic data for **3-(3-Bromophenyl)pyridine**, which is fundamental for its identification and characterization.

Spectrum Type	Characteristic Peaks / Shifts
¹ H NMR	δ (ppm) in CDCl_3 : 8.85 (s, 1H), 8.65 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H), 7.41-7.35 (m, 2H).
¹³ C NMR (Predicted)	δ (ppm): ~150.1 (C), ~148.5 (CH), ~140.2 (C), ~135.0 (CH), ~131.5 (CH), ~130.3 (CH), ~129.0 (CH), ~123.5 (C-Br), ~123.0 (CH). Note: Exact values may vary based on solvent and experimental conditions. These are estimated shifts based on pyridine and substituted benzene analogs.
Infrared (IR)	Characteristic Absorptions (cm^{-1}): ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (Aromatic C=C and C=N ring stretching), ~800-600 (C-Br stretch and C-H out-of-plane bending).
Mass Spec. (MS)	Predicted m/z: 233/235 [M] ⁺ (presence of Br isotope pattern), 155 [M-Br] ⁺ .

Synthesis and Experimental Protocols

3-(3-Bromophenyl)pyridine is most commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two effective and widely used methods.

Suzuki-Miyaura Coupling Protocol


This is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings using a boronic acid precursor.

Reaction: Pyridine-3-boronic acid + 1-Bromo-3-iodobenzene \rightarrow **3-(3-Bromophenyl)pyridine**

Experimental Procedure:

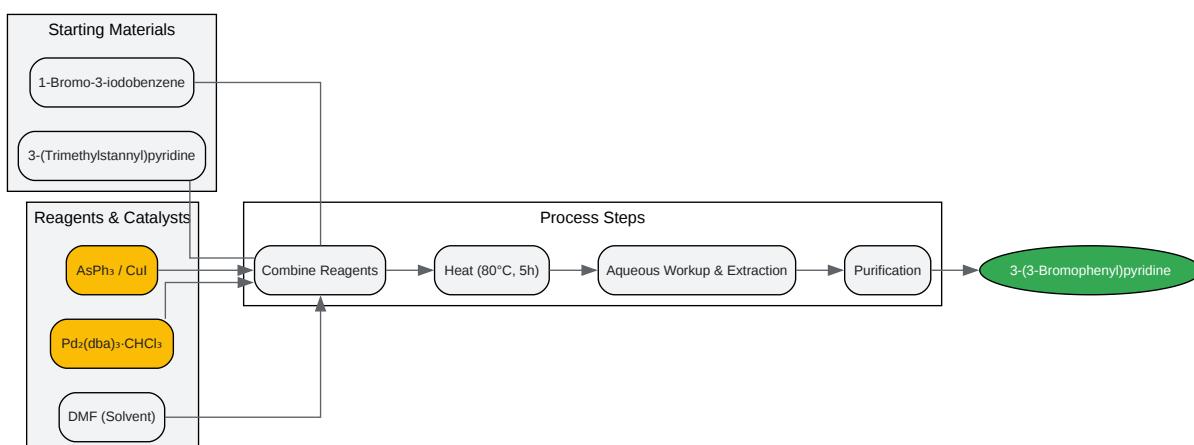
- To a 100 mL three-neck round-bottom flask, add 1-bromo-3-iodobenzene (1.118 g, 3.95 mmol) and pyridine-3-boronic acid (0.559 g, 4.54 mmol).

- Add dioxane (20 mL) and a 2N aqueous solution of K_2CO_3 (20 mL) to the flask.
- Stir the reaction mixture and degas with argon for 30 minutes to create an inert atmosphere.
- Under argon protection, add tetrakis(triphenylphosphine)palladium(0) (50 mg, 0.04 mmol, 1 mol%).
- Heat the reaction mixture to 100 °C and stir overnight.
- Upon reaction completion (monitored by TLC or GC-MS), remove the solvent via rotary evaporation.
- Suspend the residue in a mixture of water (50 mL) and dichloromethane (50 mL).
- Separate the organic layer and wash it three times with brine (50 mL each).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to yield the crude product.
- Purify the product as necessary, typically via column chromatography.

[Click to download full resolution via product page](#)

Fig 1. Suzuki-Miyaura Coupling Workflow

Stille Coupling Protocol


An alternative route involves the coupling of an organotin reagent with an organic halide. This method is also highly effective but requires the handling of organotin compounds.

Reaction: 3-(Trimethylstannylyl)pyridine + 1-Bromo-3-iodobenzene → **3-(3-Bromophenyl)pyridine**

Experimental Procedure:

- To a solution of 3-(trimethylstannylyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene (5.302 mmol) in DMF (20 mL), add tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂dba₃·CHCl₃, 0.136 mmol), triphenylarsine (AsPh₃, 0.601 mmol), and copper(I) iodide (CuI, 0.732 mmol).

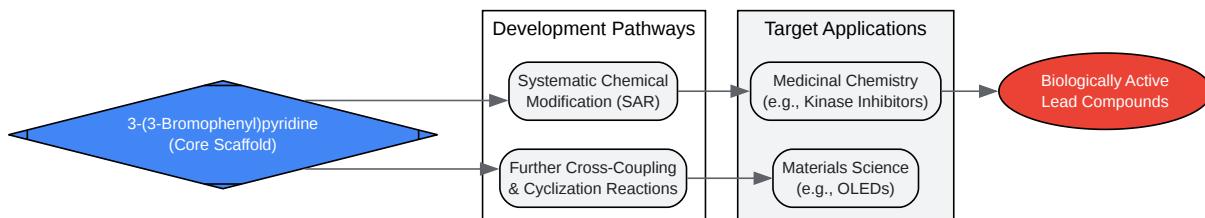
- Stir the mixture at 80 °C for 5 hours.
- After cooling, add ether (100 mL) and water (30 mL).
- Extract the aqueous layer with ether (3 x 30 mL).
- Combine the organic layers and wash sequentially with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).
- Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
- Purify the resulting crude product, typically by column chromatography, to yield **3-(3-Bromophenyl)pyridine**.^[3]

[Click to download full resolution via product page](#)

Fig 2. Stille Coupling Workflow

Applications in Research and Development

3-(3-Bromophenyl)pyridine serves as a pivotal intermediate in two major fields: materials science and drug discovery.


Materials Science: OLEDs

The compound is a key reactant in the synthesis of more complex heterocyclic systems, such as 11H-indeno[1,2-b]quinoline derivatives.^[1] These larger, conjugated molecules are investigated for their electroluminescent properties and are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs). The pyridine and phenyl rings provide a rigid scaffold that can be further functionalized to tune the electronic and photophysical properties of the final material.

Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The bromine atom on the phenyl ring of **3-(3-Bromophenyl)pyridine** provides a reactive handle for further chemical modification, typically through additional cross-coupling reactions. This allows for the systematic exploration of chemical space around the core structure to develop novel therapeutic agents.

A significant application is its use as a precursor for synthesizing potent enzyme inhibitors. For example, derivatives of this molecule have been used to create selective inhibitors of Aurora A kinase, a key target in oncology. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, derived from this core, has demonstrated potent inhibitory activity and apoptosis-inducing properties in cancer cell lines. This highlights the value of the **3-(3-bromophenyl)pyridine** scaffold in generating lead compounds for drug development programs.

[Click to download full resolution via product page](#)

Fig 3. Role as a Core Scaffold in R&D

Safety and Handling

3-(3-Bromophenyl)pyridine should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a skin and serious eye irritant. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with **3-(3-Bromophenyl)pyridine**. The data and protocols compiled herein are intended to facilitate efficient and informed research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. rsc.org [rsc.org]

- To cite this document: BenchChem. [Technical Guide: 3-(3-Bromophenyl)pyridine (CAS: 4422-32-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282306#3-3-bromophenyl-pyridine-cas-number-4422-32-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com